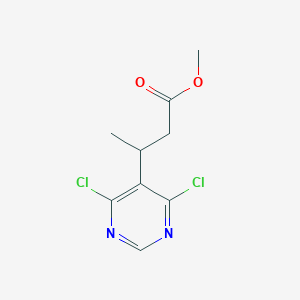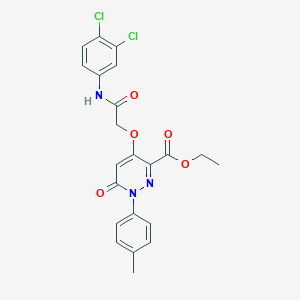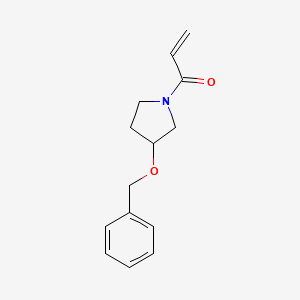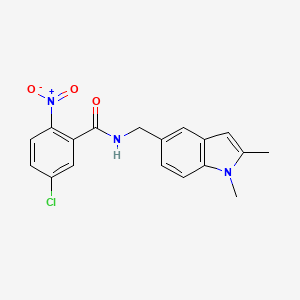
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multi-step reactions and various catalysts. For instance, the synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones is facilitated by phthalimide-N-sulfonic acid (PISA) in an ionic liquid medium, which offers advantages such as non-toxicity, non-corrosiveness, and high yield . Similarly, the domino reaction of a pyrimidinyl-pyrazol compound with heterocyclic CH acids leads to the formation of substituted pyrazoles and aniline derivatives, indicating the reactivity of the pyrimidine ring under certain conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. The interaction of different substituents on the pyrimidine ring, such as methyl, ethoxy, and dichloro groups, can lead to various cyclization modes, as seen in the synthesis of (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines . The electronic effects of these substituents can dictate the reactivity and stability of the resulting compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, including alkylation, cyclization, and condensation. For example, methylation of dipyrimidine-dione derivatives can yield dimethyl derivatives, demonstrating the susceptibility of the pyrimidine ring to nucleophilic substitution reactions . The reactivity of the pyrimidine ring can also be influenced by the nature of the substituents and the reaction conditions, leading to selective formation of different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents can affect properties such as solubility, melting point, and reactivity. Qualitative and quantitative analyses, including chromatographic and spectrophotometric methods, are essential for characterizing these compounds . The electronic structure, as determined by IR and UV spectroscopy, provides insights into the functional groups present and their interactions .
Scientific Research Applications
Synthesis and Catalytic Applications
Hybrid catalysts have shown significant promise in the synthesis of pyrimidines, a class closely related to Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate. Parmar, Vala, and Patel (2023) discuss the application of various catalysts for the development of pyrimidine scaffolds, emphasizing the versatility of these compounds in medicinal and pharmaceutical contexts. This research highlights the synthetic pathways employed for the development of pyrimidines using one-pot multicomponent reactions, showcasing the compound's broader synthetic applications (Parmar, Vala, & Patel, 2023).
Butyrate's Role in Gut Health and Animal Production
Butyrate, closely related to Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate through its functional group, is a short-chain fatty acid with significant implications for gut health and animal production. Bedford and Gong (2017) delve into butyrate's role, highlighting its function as a primary nutrient for colonocytes and its regulatory impact on gene expression, cell differentiation, and immune modulation. Their work suggests that butyrate and its derivatives could enhance animal production and health by improving gut development and controlling enteric pathogens (Bedford & Gong, 2017).
Medicinal Aspects of Pyrimidine Scaffolds
The medicinal relevance of pyrimidine scaffolds, related to Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate, is explored by Cherukupalli et al. (2017). They cover the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, noting their broad range of medicinal properties including anticancer, anti-inflammatory, and anti-infectious activities. This review underscores the potential of pyrimidine scaffolds in drug discovery, offering a window into the compound's relevance in therapeutic applications (Cherukupalli et al., 2017).
Butyrate in Neuropharmacology
Exploring the neuropharmacological dimensions of butyrate, Stilling et al. (2016) present evidence of butyrate's influence on brain function and behavior, mediated through its role as a histone deacetylase inhibitor. Their review indicates butyrate's potential in treating neurological disorders, highlighting its effects on gene expression and the microbiota-gut-brain axis. This research demonstrates the compound's broader applications beyond gut health, touching upon its implications for neurological health and disease management (Stilling et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(3-6(14)15-2)7-8(10)12-4-13-9(7)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTSPYPORGPMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=C(N=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)
![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)
